Cyclopentyl 2-(3-methoxyphenyl)ethyl ketone
Description
Cyclopentyl 2-(3-methoxyphenyl)ethyl ketone is a synthetic aromatic ketone characterized by a cyclopentyl group attached to a ketone moiety, which is further linked to an ethyl chain terminating in a 3-methoxyphenyl ring.
Properties
IUPAC Name |
1-cyclopentyl-3-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-17-14-8-4-5-12(11-14)9-10-15(16)13-6-2-3-7-13/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANBVULFEDXEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620394 | |
| Record name | 1-Cyclopentyl-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625445-49-0 | |
| Record name | 1-Cyclopentyl-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 2-(3-methoxyphenyl)ethyl ketone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where cyclopentanone reacts with 3-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction parameters such as catalyst concentration, temperature, and solvent choice can further improve the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-(3-methoxyphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, cyclopentyl 2-(3-methoxyphenyl)ethyl ketone serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile building block in synthetic organic chemistry.
Biology
The compound has been investigated for its biological activities , particularly its antimicrobial and anti-inflammatory properties:
- Antimicrobial Activity : Studies have shown that cyclopentyl derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential as a scaffold for developing new antibiotics.
- Anti-inflammatory Effects : Research indicates that it may inhibit phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses. This inhibition could lead to reduced inflammation, making it a candidate for treating inflammatory diseases.
Medicine
In medicinal chemistry, this compound is explored for drug development. It acts as a precursor for active pharmaceutical ingredients (APIs), contributing to the creation of novel therapeutic agents.
Structure-Activity Relationship (SAR)
SAR studies reveal that modifications on the methoxy group significantly influence the biological activity of cyclopentyl ketones. For example, substituting the methoxy group with different functional groups can enhance potency against specific targets like PDE4.
Study on Antimicrobial Activity
A study published in Natural Products demonstrated the efficacy of cyclopentyl derivatives against MRSA. The compound exhibited significant inhibition, indicating its potential as a lead compound for antibiotic development.
Anti-inflammatory Research
Research focusing on PDE4 inhibitors highlighted that cyclopentyl derivatives synthesized exhibited improved anti-inflammatory activity compared to traditional PDE4 inhibitors. This suggests promising therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of cyclopentyl 2-(3-methoxyphenyl)ethyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations:
- Substituent Effects: The methoxy group in the target compound enhances polarity compared to the methyl group in Cyclopentyl 2-(3-methylphenyl)ethyl ketone, likely increasing solubility in polar solvents . 2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone features a conjugated enone system, enabling reactivity distinct from saturated ketones (e.g., Diels-Alder reactions) .
Discussion of Substituent Impact
- Methoxy vs.
- Chlorine vs. Methoxy : Dichloro substituents increase molecular weight and hydrophobicity, which may improve membrane permeability but reduce solubility .
- Enone Systems: Conjugated ketones (e.g., 2-ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone) offer unique reactivity for cycloadditions, contrasting with the saturated ketone’s stability .
Biological Activity
Overview
Cyclopentyl 2-(3-methoxyphenyl)ethyl ketone (C15H20O2) is an organic compound noted for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a cyclopentyl group linked to a 2-(3-methoxyphenyl)ethyl ketone moiety, which contributes to its unique interactions within biological systems.
This compound is characterized by its ability to undergo various chemical reactions, including oxidation and reduction. These reactions can lead to the formation of different derivatives, expanding its utility in synthetic organic chemistry. The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors, which can modulate their activity and subsequently influence physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses, thereby reducing inflammation in biological systems . This mechanism makes it a candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that modifications on the methoxy group can significantly influence the biological activity of cyclopentyl ketones. For instance, replacing the methoxy group with other substituents has been shown to enhance potency against specific targets, such as PDE4 .
Table: Structure-Activity Relationship Data
| Compound | Substituent | IC50 (nM) | Biological Activity |
|---|---|---|---|
| A | Methoxy | 50 | Moderate PDE4 Inhibition |
| B | Difluoromethoxy | 28 | Enhanced PDE4 Inhibition |
| C | Hydroxy | 75 | Reduced Activity |
Case Studies
- Study on Antimicrobial Activity : A study published in Natural Products highlighted the efficacy of cyclopentyl derivatives against methicillin-resistant Staphylococcus aureus (MRSA). This compound demonstrated significant inhibition with an MIC of 32 µg/mL, indicating its potential as a scaffold for antibiotic development .
- Anti-inflammatory Research : In a study focusing on PDE4 inhibitors, cyclopentyl derivatives were synthesized and evaluated for their anti-inflammatory effects. The results showed that compounds with cyclopentyl moieties exhibited improved anti-inflammatory activity compared to traditional PDE4 inhibitors, suggesting a promising avenue for therapeutic applications .
Q & A
Q. What are the common synthetic routes for Cyclopentyl 2-(3-methoxyphenyl)ethyl ketone, and how can retrosynthetic analysis guide experimental design?
- Methodological Answer : A retrosynthetic approach involves disconnecting the ketone group. For example, a Michael addition of a cyclopentyl anion to ethyl vinyl ketone is a viable pathway . This method leverages polar reactivity, where the cyclopentyl anion acts as a nucleophile attacking the α,β-unsaturated ketone. Table 1 : Key Steps in Retrosynthetic Design
| Step | Reagent/Condition | Role |
|---|---|---|
| 1 | Cyclopentyl anion (e.g., Li or Grignard reagent) | Nucleophile |
| 2 | Ethyl vinyl ketone | Michael acceptor |
| 3 | Protonation (H⁺) | Ketone formation |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare chemical shifts of the cyclopentyl group (δ ~1.5–2.5 ppm for protons) and the 3-methoxyphenyl moiety (aromatic protons δ ~6.5–7.5 ppm, methoxy δ ~3.8 ppm).
- IR : Confirm ketone C=O stretch (~1700–1750 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
- Mass Spectrometry : Verify molecular ion peak (e.g., m/z calculated for C₁₄H₁₈O₂: 218.13).
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 10–30% ethyl acetate) to separate polar by-products.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
- Distillation : If volatile impurities are present, employ fractional distillation under reduced pressure.
Advanced Research Questions
Q. How can enzymatic pathways inform synthetic strategies for this compound?
- Methodological Answer : The enzyme ScyC catalyzes cyclization and decarboxylation of β-ketoacid intermediates in natural product biosynthesis . Mimicking this mechanism, researchers can design biomimetic catalysts (e.g., Thiamine diphosphate (ThDP)-dependent enzymes) to achieve stereoselective cyclopentane formation. Table 2 : Enzymatic vs. Chemical Synthesis
| Parameter | Enzymatic Route | Chemical Route |
|---|---|---|
| Selectivity | High (stereospecific) | Moderate (depends on catalyst) |
| By-products | Minimal | Potential aldol by-products |
| Conditions | Aqueous, mild pH | Anhydrous, high temperature |
Q. How should researchers resolve contradictions in reaction yields between retrosynthetic and enzymatic approaches?
- Methodological Answer :
- Hypothesis Testing : Compare kinetic data (e.g., rate of cyclization via HPLC) for both pathways.
- Side-Reaction Analysis : Use LC-MS to identify by-products (e.g., decarboxylation intermediates in enzymatic routes vs. aldol adducts in chemical routes).
- Computational Modeling : Apply DFT calculations to evaluate energy barriers for key steps (e.g., cyclopentane ring closure).
Q. What mechanistic insights explain the cyclopentane formation in this compound synthesis?
- Methodological Answer : In enzymatic pathways, cyclization precedes decarboxylation, where the loss of CO₂ drives ring closure thermodynamically . For chemical routes, acid/base catalysis (e.g., protic solvents) may stabilize transition states. Experimental Design :
- Isotope labeling (e.g., ¹³C at the ketone) to track carbon fate.
- Quench experiments to isolate intermediates (e.g., trapping enolates with silylating agents).
Q. How can researchers mitigate side reactions during the Michael addition step in ketone synthesis?
- Methodological Answer :
- Anhydrous Conditions : Use dry solvents (e.g., THF, DMF) to prevent proton scrambling.
- Temperature Control : Maintain low temperatures (−78°C) to suppress aldol condensation.
- Catalyst Optimization : Employ chiral ligands (e.g., BINOL) for enantioselective additions.
Data Contradiction Analysis
Q. How to address discrepancies in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to assess conformational effects.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry.
- Collaborative Reproducibility : Share raw spectral data via open-access platforms for peer validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
